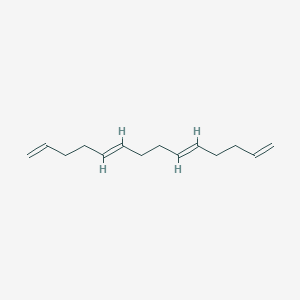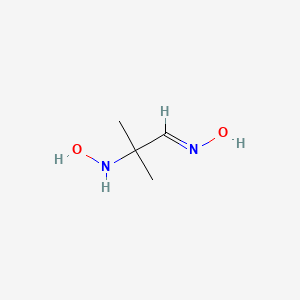
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate
Overview
Description
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate is a complex ester compound with the molecular formula C43H82O6 and a molecular weight of 695.11. This compound is characterized by its long-chain fatty acid esters, which are commonly found in various natural and synthetic lipid structures.
Preparation Methods
The synthesis of (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate typically involves esterification reactions. The synthetic route generally includes the reaction of glycerol with dodecanoic acid and tetradecanoic acid under acidic or basic conditions to form the desired ester. Industrial production methods may involve the use of catalysts to enhance reaction rates and yields, as well as purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems due to its lipid-like properties.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, affecting their fluidity and permeability. It may also be hydrolyzed by lipases to release free fatty acids, which can participate in various metabolic pathways.
Comparison with Similar Compounds
Similar compounds to (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate include other long-chain fatty acid esters such as:
- (3-Dodecanoyloxy-2-hydroxypropyl) tetradecanoate
- (3-Tetradecanoyloxy-2-hydroxypropyl) dodecanoate
- (3-Hexadecanoyloxy-2-hydroxypropyl) tetradecanoate These compounds share similar structural features but differ in the length and saturation of their fatty acid chains. The uniqueness of this compound lies in its specific combination of dodecanoic and tetradecanoic acid esters, which confer distinct physical and chemical properties.
Properties
IUPAC Name |
(3-dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-16-19-21-24-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-26-23-18-15-12-9-6-3)49-43(46)37-34-31-28-25-22-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBCBXMLXHJYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H82O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Dimethylamino)phenyl]-1-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B1637927.png)





![3-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637941.png)







